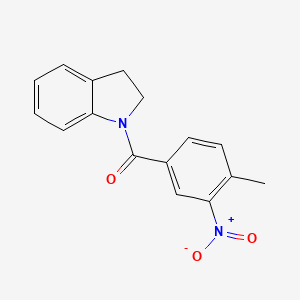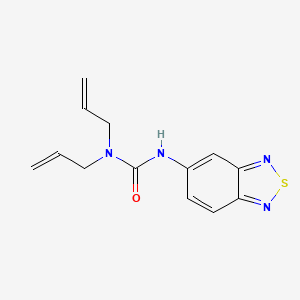![molecular formula C19H29N3O4 B5615117 3-{(3R*,4S*)-4-(dimethylamino)-1-[(6-isopropyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5615117.png)
3-{(3R*,4S*)-4-(dimethylamino)-1-[(6-isopropyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]piperidin-3-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the core structure of this compound involves multistep synthetic pathways. For instance, compounds with the dihydropyridine core can be synthesized via reactions involving dimethylamino groups and acetylene derivatives under catalytic conditions that promote ring closure and functional group transformation (Matouš et al., 2020). Such processes often involve diastereoselective syntheses to control stereochemistry at specific carbon atoms, a crucial factor for compounds with multiple chiral centers (Schmitt, Brown, & Perrio, 2013).
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of functional groups that are strategically positioned to impart specific chemical properties. X-ray crystallography and NMR spectroscopy are essential tools for determining the arrangement of these groups in three-dimensional space, revealing intra- and intermolecular interactions that can influence the compound's reactivity and physical properties (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Chemical Reactions and Properties
Compounds with the dihydropyridine core are known for their involvement in a range of chemical reactions, such as nucleophilic substitutions and electrophilic additions. These reactions can significantly alter the chemical structure, leading to changes in biological activity and physical properties. The presence of amino groups and esters allows for further functionalization through reactions like acylation and alkylation, providing a pathway to a diverse array of derivatives (David, Hurvois, Tallec, & Toupet, 1995).
Physical Properties Analysis
The physical properties of such a compound, including melting point, solubility, and crystal structure, are influenced by its molecular structure and the nature of its functional groups. Polymorphism can be an important aspect, where different crystalline forms exhibit distinct physical properties, impacting the compound's stability, solubility, and reactivity (Vogt, Williams, Johnson, & Copley, 2013).
Propriétés
IUPAC Name |
3-[(3R,4S)-4-(dimethylamino)-1-(2-oxo-6-propan-2-yl-1H-pyridine-3-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-12(2)15-7-6-14(18(25)20-15)19(26)22-10-9-16(21(3)4)13(11-22)5-8-17(23)24/h6-7,12-13,16H,5,8-11H2,1-4H3,(H,20,25)(H,23,24)/t13-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMALXBJCOCJAZ-CJNGLKHVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1)C(=O)N2CCC(C(C2)CCC(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C(=O)N1)C(=O)N2CC[C@@H]([C@@H](C2)CCC(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3R,4S)-4-(dimethylamino)-1-(2-oxo-6-propan-2-yl-1H-pyridine-3-carbonyl)piperidin-3-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5615035.png)
![1-[4-(4-methyl-1-piperazinyl)-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5615037.png)

![3-{5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5615054.png)
![9-mercapto-6,6-dimethyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B5615069.png)
![1-butyl-5-[5-(methoxymethyl)-2-thienyl]-3-methyl-1H-1,2,4-triazole](/img/structure/B5615078.png)
![1-methyl-4-[4-(methylthio)benzyl]-1,4-diazepane](/img/structure/B5615088.png)



![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5615105.png)

![2-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5615129.png)
